4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde
Description
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is a bicyclic heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6 and an aldehyde group at position 3. The 3-azabicyclo[3.1.0]hexane moiety introduces conformational rigidity, which may influence its reactivity and binding affinity in biological or chemical applications.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-(3-azabicyclo[3.1.0]hexan-3-yl)-6-chloropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c11-9-8(4-15)10(13-5-12-9)14-2-6-1-7(6)3-14/h4-7H,1-3H2 |
InChI Key |
AWZOOBUGJLLNRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=C(C(=NC=N3)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) or Co (II) catalysts . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carboxylic acid.
Reduction: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its unique structure can impart desirable properties to the final products
Mechanism of Action
The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound 4i and 4j (from ):
These derivatives share a pyrimidine backbone but differ in substituents. For example, 4i contains coumarin and tetrazole groups, while 4j includes a thioxo group. The presence of the aldehyde in the target compound distinguishes it by offering a reactive site for further functionalization (e.g., condensation reactions), unlike the coumarin or thioxo groups in 4i/4j, which confer fluorescence or sulfur-based reactivity .
Procymidone, Vinclozolin, and Iprodione (from ):
These agrochemicals incorporate azabicyclo or related bicyclic systems but differ in functional groups. Procymidone (3-azabicyclo[3.1.0]hexane-2,4-dione) lacks the pyrimidine ring and aldehyde, instead featuring dichlorophenyl and dione groups. This structural divergence results in distinct bioactivity: procymidone acts as a fungicide, whereas the target compound’s aldehyde may enable covalent interactions with biological targets, suggesting different mechanistic pathways .
Physicochemical and Functional Properties
| Property | Target Compound | 4i/4j | Procymidone |
|---|---|---|---|
| Core Structure | Pyrimidine + aldehyde | Pyrimidine + coumarin | Azabicyclo + dione |
| Reactive Sites | Aldehyde (C5) | Tetrazole (4i), Thioxo (4j) | Dichlorophenyl |
| Molecular Weight (g/mol) | ~265 (estimated) | ~450–500 (estimated) | 283 (procymidone) |
| Solubility | Moderate (polar aldehyde) | Low (bulky substituents) | Low (nonpolar dichlorophenyl) |
| Bioactivity | Undocumented | Antifungal (hypothesized) | Fungicidal |
Biological Activity
The compound 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is a derivative of the azabicyclo[3.1.0]hexane framework, which has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions that yield a variety of azabicyclo derivatives. These methods allow for high yields and diastereoselectivity, facilitating the production of compounds with significant biological potential .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the azabicyclo[3.1.0]hexane structure. A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks were evaluated for their antiproliferative effects against several cancer cell lines, including K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma). The results indicated that these compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
Table 1: Antitumor Activity of Azabicyclo Compounds
| Compound ID | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 4c | HeLa | 15.0 | Yes |
| 4d | HeLa | 46.8 | Yes |
| 4e | HeLa | 13.5 | Yes |
| 4g | CT26 | 17.1 | Yes |
The study reported that treatment with these compounds led to an accumulation of cells in the SubG1 phase, indicative of apoptosis, with significant morphological changes observed via confocal microscopy, such as actin filament disruption in HeLa cells .
The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis and inhibition of cell motility. The most active derivatives reduced the number of live cells significantly and altered the distribution of cell cycle phases, providing insights into their potential as chemotherapeutic agents .
Neuropharmacological Potential
Beyond antitumor activity, derivatives of azabicyclo[3.1.0]hexane have also been explored for their neuropharmacological effects. Some studies suggest that these compounds may interact with opioid receptors, providing a pathway for developing analgesics or treatments for neurological disorders .
Case Studies
Case Study: Antiproliferative Effects on Cancer Cell Lines
In a detailed investigation into the effects of spiro-fused cycloadducts on cancer cell lines, researchers treated HeLa and CT26 cells with various concentrations of selected compounds derived from azabicyclo frameworks over a period of 72 hours. The results indicated a marked increase in both early and late apoptotic cells compared to control groups, supporting the hypothesis that these compounds can effectively induce cell death in tumor cells.
Table 2: Apoptotic Cell Death Analysis
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Control | 4.5 | 5.9 | 10.4 |
| Compound 4e | 38.5 | 38.1 | 76.6 |
| Compound 4g | 17.1 | - | - |
This case study emphasizes the importance of further exploration into these compounds for their potential therapeutic applications in oncology.
Q & A
Q. What are the recommended synthetic routes for 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde?
Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A plausible route includes:
- Step 1 : Formation of the bicyclic amine (3-azabicyclo[3.1.0]hexane) via intramolecular cyclization of a precursor like 1,3-diamine under acidic or catalytic conditions.
- Step 2 : Nucleophilic substitution at the 4-position of 6-chloropyrimidine-5-carbaldehyde using the bicyclic amine under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Validate purity using HPLC (>95%) and NMR .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : Critical characterization methods include:
- NMR Spectroscopy : Confirm the bicyclic amine’s stereochemistry (¹H and ¹³C NMR) and aldehyde proton resonance (δ 9.8–10.2 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₁₁ClN₄O).
- X-ray Crystallography : Resolve the 3D conformation of the azabicyclo moiety, particularly the bridgehead positions .
- FT-IR : Identify characteristic stretches for the aldehyde (C=O at ~1700 cm⁻¹) and pyrimidine ring (C=N at ~1600 cm⁻¹) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation. Avoid repeated freeze-thaw cycles.
- Humidity : Use desiccants (silica gel) to minimize hydrolysis of the chloropyrimidine group.
- Solvent Compatibility : Dissolve in dry DMSO or DCM for long-term storage; aqueous buffers (pH >7) may degrade the bicyclic amine .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity in pharmacological studies?
Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on the aldehyde group’s role in covalent binding or hydrogen bonding.
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the bicyclic moiety in aqueous and lipid environments.
- QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. fluoro at position 6) on bioactivity using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer :
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ assays, 72-hour exposure).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehyde) that may skew activity results.
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
Q. How can the compound’s reactivity in cross-coupling reactions be enhanced?
Methodological Answer :
- Catalytic Systems : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the 6-chloro position. Optimize ligand choice (e.g., XPhos for steric bulk).
- Solvent Effects : Test polar aprotic solvents (e.g., dioxane) with microwave irradiation (100°C, 30 min) to accelerate reaction rates.
- Protecting Groups : Temporarily protect the aldehyde as an acetal to prevent side reactions during functionalization .
Q. What are the challenges in scaling up synthesis without compromising yield?
Methodological Answer :
- Process Chemistry : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large batches.
- Flow Chemistry : Implement continuous-flow reactors to improve heat transfer during exothermic steps (e.g., cyclization).
- Quality Control : Use PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
